Celecoxib-13C3
CAS No.:
Cat. No.: VC0206546
Molecular Formula: C₁₄¹³C₃H₁₄F₃N₃O₂S
Molecular Weight: 384.35
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄¹³C₃H₁₄F₃N₃O₂S |
---|---|
Molecular Weight | 384.35 |
Introduction
Chemical Structure and Properties
Celecoxib-13C3 maintains the same chemical formula as celecoxib (C17H14F3N3O2S) but with the crucial difference of containing three carbon-13 isotopes strategically placed within the molecular structure . The molecular weight of celecoxib is approximately 381.37 g/mol, with the isotope-labeled version having a slightly higher mass due to the heavier carbon isotopes .
The structural features of celecoxib include:
-
A 1,5-diarylpyrazole core structure
-
A para-sulfamoylphenyl substituent at position 1 of the pyrazole ring
Table 1: Comparison of Physical and Chemical Properties
Property | Celecoxib | Celecoxib-13C3 |
---|---|---|
Molecular Formula | C17H14F3N3O2S | C17H14F3N3O2S (with three 13C) |
Molecular Weight | 381.37 g/mol | ~384.37 g/mol (approx.) |
CAS Number | 169590-42-5 | Not specified in sources |
Physical Appearance | White crystalline solid | Similar to celecoxib |
Solubility | Limited water solubility | Similar to celecoxib |
Protein Binding | 97% (primarily to serum albumin) | Similar to celecoxib |
Metabolism | Liver (mainly CYP2C9) | Tracked through 13C labeling |
Elimination Half-life | 7.8-13 hours (varies with hepatic function) | Similar to celecoxib |
The pharmacological profile of Celecoxib-13C3 mirrors that of celecoxib, with selective inhibition of COX-2 over COX-1. Celecoxib demonstrates IC50 values of 15 μM for COX-1 and 0.04 μM for COX-2, highlighting its selectivity ratio of approximately 375:1 for COX-2 inhibition .
Research Applications
Metabolic Studies
Celecoxib-13C3 serves as a valuable tool in metabolic studies due to its ability to be tracked through biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotopes act as "tracers" that can be detected and quantified in metabolites, providing insights into:
-
Metabolic pathways of celecoxib degradation
-
Rates of metabolic transformation
-
Formation of specific metabolites
Research using stable isotope tracers like Celecoxib-13C3 allows investigators to examine metabolic processes with high sensitivity and specificity. For example, studies using 13C-labeled compounds can reveal important aspects of metabolism, including pathways and flux rates that might be altered in disease states or in response to other medications .
Pharmacokinetic Studies
In pharmacokinetic research, Celecoxib-13C3 enables precise tracking of the parent drug and its metabolites in biological samples. This application is particularly valuable for:
-
Determining bioavailability and drug absorption rates
-
Measuring distribution volumes and tissue penetration
-
Calculating clearance rates and elimination pathways
-
Identifying individual variations in drug metabolism, particularly related to CYP2C9 polymorphisms
The use of stable isotope-labeled drugs like Celecoxib-13C3 in pharmacokinetic studies offers advantages over traditional methods using radioactive isotopes, including improved safety, longer experimental time frames, and compatibility with a wider range of analytical techniques .
Clinical Research Applications
Emerging research suggests potential clinical applications for tracking celecoxib metabolism in specific patient populations. A particularly notable area is in oncology, where celecoxib has shown promising effects in certain cancer types:
Recent research published in the Journal of Clinical Oncology found that celecoxib could reduce the risk of colon cancer recurrence in patients with PIK3CA mutations . In such studies, isotope-labeled versions like Celecoxib-13C3 could potentially help researchers understand the metabolic basis for these differential responses.
Additionally, studies have indicated that celecoxib might have beneficial effects in treating diabetic sarcopenia by inhibiting inflammation, oxidative stress, and endoplasmic reticulum stress while protecting mitochondria . Stable isotope tracing could elucidate the specific metabolic pathways involved in these protective effects.
Table 2: Research Applications of Celecoxib-13C3
Application Area | Specific Uses | Advantages of 13C3 Labeling |
---|---|---|
Metabolic Studies | Pathway identification, Metabolite profiling | Enhanced detection sensitivity, Differentiation from endogenous compounds |
Pharmacokinetic Research | ADME studies, Bioavailability determination | Precise tracking, Simultaneous measurement of parent and metabolites |
Drug Interaction Studies | CYP450 interaction profiling, Co-medication effects | Clear differentiation from unlabeled drug, Accurate quantification |
Clinical Research | Cancer treatment response mechanisms, Anti-inflammatory pathway elucidation | Non-radioactive safety profile, Long-term study capability |
Personalized Medicine | Metabolism variations in genetic polymorphisms, Patient-specific drug response | Quantitative metabolism assessment, Correlation with genetic profiles |
Analytical Methods for Celecoxib-13C3 Detection
The detection and quantification of Celecoxib-13C3 and its metabolites in biological samples rely primarily on two sophisticated analytical techniques:
Mass Spectrometry
Mass spectrometry (MS) techniques, particularly liquid chromatography-mass spectrometry (LC-MS), provide exceptional sensitivity for detecting isotope-labeled compounds. The mass difference between Celecoxib-13C3 and unlabeled celecoxib (approximately 3 daltons) allows for specific identification and quantification of the labeled compound even in complex biological matrices .
Mass spectrometry data for celecoxib shows characteristic fragmentation patterns that would be shifted by +3 m/z units for the 13C3-labeled version, including fragments at:
The Celecoxib-13C3 version would show corresponding peaks at approximately 385.0831, 386.085, and 387.0826 m/z.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy offers complementary capabilities for studying Celecoxib-13C3, particularly for structural confirmation and metabolite identification. The 13C nuclei provide enhanced signals in 13C-NMR spectroscopy, allowing researchers to track specific carbon positions through metabolic transformations .
Both techniques can be used in combination for comprehensive analysis of Celecoxib-13C3 in research applications, providing both structural and quantitative information.
Comparison with Other Stable Isotope-Labeled Compounds
Celecoxib-13C3 is part of a broader category of stable isotope-labeled compounds used in pharmaceutical research. Comparison with other labeled compounds helps contextualize its specific applications and advantages.
Table 3: Comparison of Celecoxib-13C3 with Other Isotope-Labeled Compounds
Compound | Isotope Label | Primary Research Applications | Relative Cost |
---|---|---|---|
Celecoxib-13C3 | 13C (3 positions) | Metabolic studies, Pharmacokinetics | Moderate-High |
Celecoxib-d3 | Deuterium (3 positions) | Quantitative bioanalysis, Internal standard | Moderate |
Celecoxib-d4 | Deuterium (4 positions) | Mass spectrometry quantification | Moderate |
L-Cysteine-13C3-d3-15N | 13C3, D3, 15N | Metabolomics, Protein studies | Very High |
Acetaminophen-13C6 | 13C (6 positions) | Metabolism studies, Toxicology | Moderate |
Each type of isotope labeling offers specific advantages:
-
13C labeling (as in Celecoxib-13C3) is particularly useful for NMR studies and metabolic pathway investigations
-
Deuterium labeling is often preferred for mass spectrometry quantification due to its minimal effect on chemical properties
-
Multiple isotope labeling (combining 13C, 15N, and D) provides enhanced specificity but at significantly higher cost
Future Research Directions
The future of Celecoxib-13C3 in research appears promising, with several emerging areas of investigation:
Personalized Medicine Applications
Given the known variations in celecoxib metabolism related to CYP2C9 genetic polymorphisms, Celecoxib-13C3 could play a valuable role in personalized medicine research. Studies using this labeled compound could help identify metabolic phenotypes that correlate with treatment response or risk of adverse effects .
Expanded Oncology Research
The promising findings regarding celecoxib in cancer treatment, particularly for patients with PIK3CA mutations and colon cancer, suggest a potential role for Celecoxib-13C3 in elucidating the mechanistic basis for these effects . Stable isotope tracing could help identify specific metabolic pathways altered by celecoxib in cancer cells.
Integration with Advanced Imaging Techniques
Emerging research integrating stable isotope tracers with imaging technologies offers new possibilities for visualizing drug distribution and metabolism in real-time. Future applications may combine Celecoxib-13C3 with advanced imaging techniques to provide spatial information about drug metabolism in tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume